Diethyl 2-(2-methylpropylidene)malonate
Overview
Description
Diethyl 2-(2-methylpropylidene)malonate is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is a derivative of malonic acid and is characterized by the presence of two ester groups and a substituted alkene. This compound is often used as a building block in organic synthesis due to its reactivity and versatility.
Scientific Research Applications
Diethyl 2-(2-methylpropylidene)malonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the synthesis of biologically active compounds and intermediates for drug development.
Medicine: Utilized in the preparation of various medicinal compounds, including sedatives and anticonvulsants.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
While specific safety and hazard information for Diethyl 2-(2-methylpropylidene)malonate is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-(2-methylpropylidene)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the reaction with an appropriate alkyl halide . The reaction conditions typically include:
- Temperature: Room temperature to reflux
- Solvent: Ethanol or other suitable organic solvents
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of diethyl malonate derivatives often involves the use of catalysts and optimized reaction conditions to achieve high yields and purity. For example, the use of potassium iodide or sodium iodide as catalyst promoters and triethylamine or tripropylamine as neutralizing agents can enhance the reaction efficiency . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with minimal side reactions.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(2-methylpropylidene)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides
Hydrolysis: Hydrochloric acid or sodium hydroxide
Decarboxylation: Heating in the presence of aqueous acid
Major Products:
Alkylation: Alpha-substituted malonates
Hydrolysis: Malonic acid derivatives
Decarboxylation: Substituted acetic acids
Mechanism of Action
The mechanism of action of diethyl 2-(2-methylpropylidene)malonate involves its reactivity as a nucleophile and its ability to undergo various chemical transformations. The compound can form enolate ions upon deprotonation, which can then participate in nucleophilic substitution reactions with electrophiles such as alkyl halides . The presence of ester groups also allows for hydrolysis and decarboxylation reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Diethyl 2-(2-methylpropylidene)malonate can be compared with other malonic acid derivatives, such as:
Diethyl malonate: A simpler derivative with two ester groups and no alkene substitution.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Diethyl 2-(2-ethylpropylidene)malonate: A closely related compound with a different alkyl substitution.
Uniqueness: this compound is unique due to its specific alkene substitution, which imparts distinct reactivity and properties compared to other malonic acid derivatives. This makes it particularly useful in the synthesis of specialized organic compounds and intermediates.
Properties
IUPAC Name |
diethyl 2-(2-methylpropylidene)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLQZLQKIPCFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325029 | |
Record name | Diethyl 2-(2-methylpropylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-68-6 | |
Record name | 5652-68-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-(2-methylpropylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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